molecular formula C8H7NO5 B6285376 (2R)-2-hydroxy-2-(4-nitrophenyl)acetic acid CAS No. 77977-73-2

(2R)-2-hydroxy-2-(4-nitrophenyl)acetic acid

Cat. No.: B6285376
CAS No.: 77977-73-2
M. Wt: 197.1
InChI Key:
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Description

(2R)-2-hydroxy-2-(4-nitrophenyl)acetic acid is an organic compound characterized by the presence of a hydroxy group, a nitrophenyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-hydroxy-2-(4-nitrophenyl)acetic acid typically involves the nitration of phenylacetic acid. The nitration process introduces a nitro group into the phenyl ring, resulting in the formation of the desired compound. The reaction conditions for this process include the use of concentrated nitric acid and sulfuric acid as nitrating agents, with the reaction being carried out at low temperatures to control the rate of nitration and prevent over-nitration .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves precise control of temperature, concentration of reagents, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-hydroxy-2-(4-nitrophenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of (2R)-2-oxo-2-(4-nitrophenyl)acetic acid.

    Reduction: Formation of (2R)-2-hydroxy-2-(4-aminophenyl)acetic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2R)-2-hydroxy-2-(4-nitrophenyl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2R)-2-hydroxy-2-(4-nitrophenyl)acetic acid involves its interaction with specific molecular targets. For instance, the compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The nitro group and hydroxy group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    (2-nitrophenyl)acetic acid: Similar structure but lacks the hydroxy group.

    4-nitrophenylacetic acid: Similar structure but with the nitro group in a different position.

    2-hydroxy-2-phenylacetic acid: Similar structure but lacks the nitro group.

Uniqueness

(2R)-2-hydroxy-2-(4-nitrophenyl)acetic acid is unique due to the presence of both a hydroxy group and a nitro group on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in synthesis and research.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2R)-2-hydroxy-2-(4-nitrophenyl)acetic acid involves the conversion of a suitable starting material to the target compound through a series of chemical reactions.", "Starting Materials": [ "4-nitrobenzaldehyde", "ethyl acetoacetate", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water", "ethanol" ], "Reaction": [ "Step 1: Condensation of 4-nitrobenzaldehyde and ethyl acetoacetate in ethanol using sodium hydroxide as a catalyst to form ethyl 4-nitrophenylacetoacetate.", "Step 2: Hydrolysis of ethyl 4-nitrophenylacetoacetate using hydrochloric acid to form (2R)-2-hydroxy-2-(4-nitrophenyl)acetic acid.", "Step 3: Neutralization of the reaction mixture using sodium bicarbonate.", "Step 4: Extraction of the product using water and ethyl acetate.", "Step 5: Drying of the organic layer using anhydrous sodium sulfate.", "Step 6: Filtration and evaporation of the solvent to obtain the pure product." ] }

CAS No.

77977-73-2

Molecular Formula

C8H7NO5

Molecular Weight

197.1

Purity

95

Origin of Product

United States

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